2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine: Similar in structure but without the hydrochloride group.
Oxazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-4-3-5-8(7-4)1-2-9-5;/h3H,1-2H2,(H2,6,7);1H |
InChI Key |
GSXRKYJNGCMOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=NN21)N.Cl |
Origin of Product |
United States |
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